molecular formula C16H13NO3S B107238 Isoquinolin-4-yl 4-methylbenzenesulfonate CAS No. 1532-82-7

Isoquinolin-4-yl 4-methylbenzenesulfonate

Cat. No. B107238
CAS RN: 1532-82-7
M. Wt: 299.3 g/mol
InChI Key: YZERKZTZGUTSFJ-UHFFFAOYSA-N
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Description

Isoquinolin-4-yl 4-methylbenzenesulfonate is a chemical compound that is used as a synthetic intermediate in the synthesis of cis-Hydroxy Solifenacin and cis-Hydroxy Solifenacin N-Oxide . These are both metabolites of Solifenacin, which is a muscarinic M3 .


Synthesis Analysis

The synthesis of isoquinolin-4-yl 4-methylbenzenesulfonate involves several steps. In rhodium-catalyzed C-H activation/annulation reactions for the synthesis of sixteen 3,4-unsubstituted isoquinolones, vinyl acetate emerges as a convenient acetylene equivalent . A Rh(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates provides isoquinolin-1(2H)-ones via a selective cleavage of a C-C bond .


Molecular Structure Analysis

The molecular structure of isoquinolin-4-yl 4-methylbenzenesulfonate can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Isoquinolin-4-yl 4-methylbenzenesulfonate can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . It can also react with sodium azide and active methylene compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoquinolin-4-yl 4-methylbenzenesulfonate can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Safety And Hazards

The safety data sheet for a related compound, N-Methyl-(isoquinolin-4-ylmethyl)amine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for isoquinolin-4-yl 4-methylbenzenesulfonate could involve further exploration of its potential uses in the synthesis of other compounds. As it is a synthetic intermediate in the synthesis of cis-Hydroxy Solifenacin and cis-Hydroxy Solifenacin N-Oxide , it could potentially be used in the synthesis of other muscarinic M3 .

properties

IUPAC Name

isoquinolin-4-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(18,19)20-16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZERKZTZGUTSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-4-yl 4-methylbenzenesulfonate

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